3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol
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Overview
Description
3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol is a complex organic compound with a unique structure that includes a hexahydro-benzopyran ring system
Preparation Methods
The synthesis of 3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol involves several steps. One common method includes the reaction of diols with benzaldehyde derivatives in the presence of catalysts such as BF3·Et2O or modified zeolites . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of various substituted benzopyran compounds.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have shown its potential in modulating biological pathways, making it a candidate for further research in drug development.
Medicine: Its derivatives have been investigated for their analgesic and antiviral activities.
Industry: This compound is used in the production of fragrances and flavoring agents due to its unique aromatic properties.
Mechanism of Action
The mechanism of action of 3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol involves its interaction with specific molecular targets and pathways. For instance, its analgesic activity is believed to be due to its ability to modulate pain receptors and neurotransmitter release . The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
3,4,4a,5,8,8a-Hexahydro-1H-5,8-methano-2-benzopyran-3-ol can be compared with similar compounds such as:
These compounds share similar structural features but differ in their specific functional groups and chemical properties. The uniqueness of this compound lies in its specific arrangement of atoms and its diverse range of applications.
Properties
CAS No. |
62296-83-7 |
---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
4-oxatricyclo[6.2.1.02,7]undec-9-en-5-ol |
InChI |
InChI=1S/C10H14O2/c11-10-4-8-6-1-2-7(3-6)9(8)5-12-10/h1-2,6-11H,3-5H2 |
InChI Key |
CWRLCLCMTABQAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1C3C2CC(OC3)O |
Origin of Product |
United States |
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